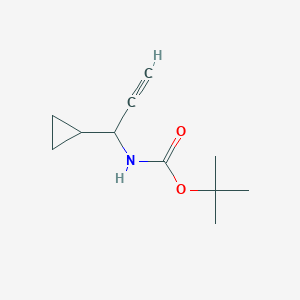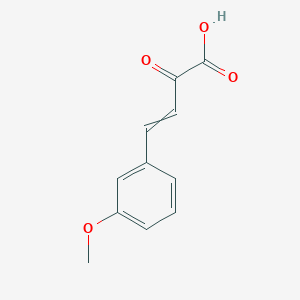![molecular formula C9H11N3O3S B11728493 [(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)
[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea is a compound with potential therapeutic and industrial applications It is known for its unique chemical structure, which includes a thiourea group and a trihydroxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea typically involves the reaction of 2,3,4-trihydroxyacetophenone with thiourea under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound.
科学的研究の応用
[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties, making it a potential candidate for developing new drugs.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of [(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea can be compared with similar compounds such as:
[(Z)-[1-(3,4-dihydroxyphenyl)ethylidene]amino]thiourea: This compound has a similar structure but with one less hydroxyl group, which may affect its chemical reactivity and biological activity.
3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione: A coumarin derivative with dopamine, known for its potential antitumor activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C9H11N3O3S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC名 |
[(E)-1-(2,3,4-trihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O3S/c1-4(11-12-9(10)16)5-2-3-6(13)8(15)7(5)14/h2-3,13-15H,1H3,(H3,10,12,16)/b11-4+ |
InChIキー |
QXCXUXKLHMKBGN-NYYWCZLTSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C1=C(C(=C(C=C1)O)O)O |
正規SMILES |
CC(=NNC(=S)N)C1=C(C(=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromothieno[2,3-b]pyridin-3-amine](/img/structure/B11728420.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11728429.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728446.png)
carbohydrazide](/img/structure/B11728453.png)

![1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B11728459.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728466.png)
![2-[({[(2-Hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B11728477.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728510.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)


